molecular formula C22H27N5O2 B12247765 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one

2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one

Cat. No.: B12247765
M. Wt: 393.5 g/mol
InChI Key: BZXLQTWCGCAACD-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzodiazole ring, a pyridazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Synthesis of the pyridazine ring: This involves the reaction of hydrazine with a diketone or other suitable precursors.

    Formation of the pyrrolidine ring: This can be synthesized through the reaction of an amine with a suitable aldehyde or ketone.

    Coupling reactions: The final compound is formed by coupling the benzodiazole, pyridazine, and pyrrolidine intermediates using appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the benzodiazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

    Oxidation products: Oxidized derivatives of the pyrrolidine ring.

    Reduction products: Reduced derivatives of the benzodiazole ring.

    Substitution products: Substituted derivatives of the pyridazine ring.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Study of its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigation of its therapeutic potential for treating various diseases.

    Industry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one
  • 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[(6-ethylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one lies in the presence of the tert-butyl group on the pyridazine ring, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C22H27N5O2/c1-22(2,3)19-8-9-20(25-24-19)29-14-16-10-11-26(12-16)21(28)13-27-15-23-17-6-4-5-7-18(17)27/h4-9,15-16H,10-14H2,1-3H3

InChI Key

BZXLQTWCGCAACD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43

Origin of Product

United States

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